molecular formula C14H10N2O4S B2567112 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid CAS No. 101187-49-9

4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid

Cat. No.: B2567112
CAS No.: 101187-49-9
M. Wt: 302.3
InChI Key: SISBPNXTPKWKMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid (CAS Number 101187-49-9) is a high-purity benzoic acid derivative supplied for research and development purposes . This compound, with a molecular formula of C14H10N2O4S and a molecular weight of 302.31 g/mol, features a 1,2-benzothiazole 1,1-dioxide (saccharin) scaffold linked to a benzoic acid group via an amino bridge, making it a valuable building block in medicinal chemistry and drug discovery . Researchers utilize this compound in various laboratory experiments. It is offered with a purity of not less than 98% (by HPLC) and requires storage at 2-8°C to ensure stability . This product is provided with the explicit understanding that it is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals, nor is it for any other form of personal use .

Properties

IUPAC Name

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S/c17-14(18)9-5-7-10(8-6-9)15-13-11-3-1-2-4-12(11)21(19,20)16-13/h1-8H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISBPNXTPKWKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of compounds related to 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid. For instance, organotin complexes derived from similar structures exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The incorporation of the benzothiazole moiety enhances the interaction with microbial targets, potentially leading to increased efficacy.

Anticancer Properties

Compounds containing the benzothiazole structure have been investigated for their anticancer activities. A patent describes derivatives of benzisothiazole as inhibitors for KRAS G12C mutations associated with lung and colorectal cancers . The ability of these compounds to inhibit specific cancer pathways highlights their potential in targeted cancer therapies.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antibacterial activity of organotin complexes derived from benzothiazole derivatives. The results indicated that these complexes showed enhanced antibacterial action compared to their parent ligands, suggesting that modifications at the benzothiazole position can significantly improve antimicrobial properties .

Case Study 2: Anticancer Activity

Research has demonstrated that compounds with the benzothiazole framework can act as effective inhibitors in cancer cell lines. In vitro studies showed that specific derivatives exhibited cytotoxic effects against various cancer cell types, providing a foundation for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared to three analogs based on linkage type, substituents, and biological activity:

Compound Name CAS No. Molecular Formula Molecular Weight Linkage Type Key Substituents Biological Activity
4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid (Target) Not provided C₁₃H₁₀N₂O₄S ~314.3* Direct amino (-NH-) None Proposed enzyme inhibition (inference from analogs)
4-{[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]methyl}benzoic acid 743439-41-0 C₁₅H₁₂N₂O₄S 316.33 Methylene-amino Additional methylene (-CH₂-) spacer Unknown (structural similarity suggests potential covalent binding)
4-[(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid 694473-93-3 C₁₅H₁₁NO₅S 317.32 Methyl-oxo Oxo group on benzisothiazole ring Unknown, but oxo group may enhance electrophilicity
4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid (DBS) Not provided C₁₃H₉NO₄S₂ 315.35 Sulfanyl (-S-) Sulfur linkage Covalent inhibition of L. mexicana pyruvate kinase (LmPYK) via Lys335 binding

*Estimated based on molecular formula.

Functional Implications

  • Electrophilicity : The oxo group in CAS 694473-93-3 enhances the electrophilic character of the benzisothiazole ring, which may improve covalent adduct formation with nucleophilic residues (e.g., lysine) .
  • Sulfanyl vs. Amino Linkages: DBS (sulfanyl-linked) demonstrates covalent inhibition of LmPYK, suggesting that sulfur-based linkages may favor reactive thiol interactions. In contrast, amino linkages could facilitate hydrogen bonding .

Biological Activity

4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by empirical data and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

PropertyValue
Molecular Formula C10H8N2O3S
Molecular Weight 224.25 g/mol
IUPAC Name This compound
InChI Key GJVJESMKXGWWAT-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzothiazole can inhibit various bacterial strains. The compound's structure allows it to interact with bacterial cell walls and disrupt their integrity .
  • Anticancer Properties : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways, such as cathepsins B and L, which play crucial roles in protein degradation .

The biological effects of this compound are primarily attributed to its interactions with various cellular targets:

  • Protein Degradation Pathways : The compound enhances the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), promoting the degradation of misfolded proteins .
  • Cell Cycle Regulation : It modulates key proteins involved in cell cycle progression, leading to growth inhibition in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer effects by damaging cellular components .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Study 1: Antimicrobial Activity

A study tested the antimicrobial efficacy of various benzothiazole derivatives against gram-positive and gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant antibacterial activity at concentrations as low as 10 µg/mL .

Study 2: Anticancer Effects

In a cellular assay involving human cancer cell lines (e.g., Hep-G2), treatment with the compound resulted in a notable decrease in cell viability (up to 70% inhibition at 50 µM) compared to untreated controls. Mechanistic studies revealed that this was associated with increased apoptosis markers and decreased expression of anti-apoptotic proteins.

Study 3: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of the compound. It was found to significantly inhibit cathepsins B and L at IC50 values of approximately 15 µM, suggesting potential therapeutic applications in diseases characterized by protease dysregulation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, substituted benzothiazole derivatives can react with 4-aminobenzoic acid under reflux conditions in ethanol with glacial acetic acid as a catalyst. Optimization involves adjusting molar ratios (e.g., 1:1 for reactants), reflux duration (4–6 hours), and solvent purity (absolute ethanol) to improve yield . Post-reaction workup includes solvent evaporation under reduced pressure and recrystallization from ethanol or DMSO to isolate the product.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Elemental Analysis (CHN) : Confirms stoichiometry and purity .
  • UV-Vis Spectroscopy : Identifies π→π* transitions in the benzothiazole and benzoic acid moieties (e.g., λmax ~250–300 nm) .
  • <sup>1</sup>H NMR : Resolves aromatic protons (δ 7.0–8.5 ppm) and amine/acid protons (broad signals at δ 10–12 ppm). Overlapping signals may require higher-field instruments (e.g., 400 MHz) .
  • Melting Point Analysis : Verifies purity (e.g., sharp melting points within 1–2°C range) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., missing NMR signals or ambiguous CHN results)?

  • Methodology : Contradictions often arise from dynamic molecular interactions (e.g., tautomerism) or overlapping signals. Strategies include:

  • Variable Temperature NMR : To detect tautomeric equilibria (e.g., keto-enol forms in benzothiazole derivatives) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas when CHN data is ambiguous .
  • X-ray Crystallography : Resolves structural ambiguities by determining bond lengths and dihedral angles .

Q. What experimental designs are recommended for evaluating the compound’s biological activity?

  • Methodology :

  • Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls like ampicillin and fluconazole .
  • Enzyme Inhibition Studies : Target enzymes (e.g., COX-2, urease) using spectrophotometric assays. For example, monitor urease activity via ammonia release (λ=630 nm) with thiourea as a reference inhibitor .
  • Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HeLa, HEK293) to assess IC50 values .

Q. How should environmental fate studies for this compound be structured to assess ecological risks?

  • Methodology :

  • Degradation Kinetics : Conduct hydrolysis/photolysis experiments under controlled pH and UV light. Use HPLC to track degradation products .
  • Partition Coefficients : Measure log Kow (octanol-water) and soil adsorption coefficients (Kd) to model bioaccumulation .
  • Ecotoxicology : Test acute toxicity on Daphnia magna (48-hour LC50) and algal growth inhibition (72-hour EC50) .

Methodological Considerations Table

Research AspectKey ParametersRecommended Techniques
Synthesis Molar ratio, solvent purity, reflux timeReflux condensation, recrystallization
Characterization Purity, structural confirmationCHN, NMR, X-ray crystallography
Biological Activity MIC, IC50, enzyme kineticsMicrodilution, MTT, spectrophotometry
Environmental Fate Degradation half-life, log KowHPLC, OECD 301/302 protocols

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.